N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine
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Overview
Description
N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34. It is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring and a benzylamine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine typically involves the reaction of 4-(2-methylpiperidin-1-yl)benzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 95°C to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical reagent for studying protein interactions and functions.
Pharmaceutical Research: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: Used in the study of cellular processes and molecular pathways.
Industrial Applications: Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine
- N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-methyl-N-[(3R,4R)-4-methyl-1-benzyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
This compound is unique due to its specific structure, which includes a piperidine ring and a benzylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-methyl-1-[4-(2-methylpiperidin-1-yl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-5-3-4-10-16(12)14-8-6-13(7-9-14)11-15-2/h6-9,12,15H,3-5,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLPZFULNVJERP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC=C(C=C2)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.